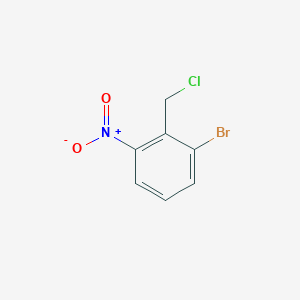![molecular formula C13H18ClN3O2 B2704249 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide CAS No. 1218080-06-8](/img/structure/B2704249.png)
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3) and is used in scientific research applications. JAK3 plays a crucial role in the signaling pathway of cytokines, which are involved in immune responses. CP-690,550 has been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide works by inhibiting the activity of JAK3, which is involved in the signaling pathway of cytokines. Cytokines are signaling molecules that play a crucial role in immune responses. When cytokines bind to their receptors on immune cells, they activate JAK3, which in turn activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting JAK3, 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide reduces the production of pro-inflammatory cytokines and thus suppresses the immune response.
Biochemical and Physiological Effects:
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide has been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide has been shown to reduce the symptoms of these diseases and improve patients' quality of life. 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide has also been found to have a favorable safety profile, with few adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide in lab experiments is that it is a highly specific inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. However, one limitation of using 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide is that it may not be effective in inhibiting other JAK family members, such as JAK1 and JAK2, which are also involved in immune responses.
Orientations Futures
There are several future directions for research on 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide. One direction is to investigate the long-term safety and efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide in treating autoimmune diseases. Another direction is to explore the potential of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide in combination therapy with other drugs for treating autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide and its effects on immune responses.
Méthodes De Synthèse
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form 2-(chloropyridin-4-yl)formamide. This intermediate is then reacted with 4,4-dimethylpentanoyl chloride to produce 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide.
Applications De Recherche Scientifique
2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide is used in scientific research to study the role of JAK3 in immune responses and autoimmune diseases. It has been found to be effective in inhibiting the activity of JAK3, which leads to a decrease in the production of pro-inflammatory cytokines. This makes 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide a potential therapeutic agent for autoimmune diseases.
Propriétés
IUPAC Name |
2-chloro-N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-8(2)6-10(13(19)15-3)17-12(18)9-4-5-16-11(14)7-9/h4-5,7-8,10H,6H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEBKNAKILNBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
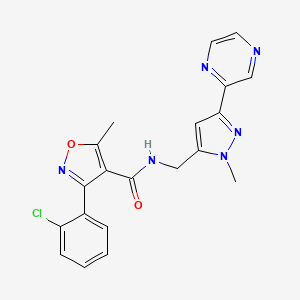


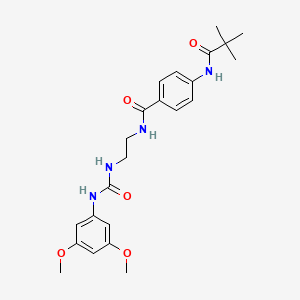

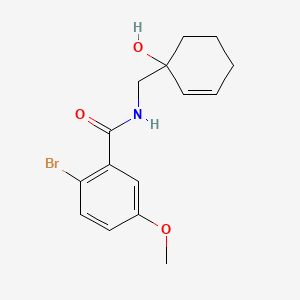
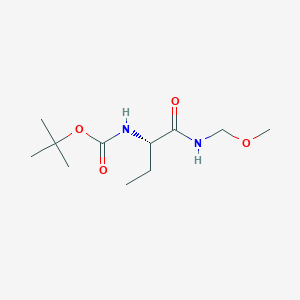
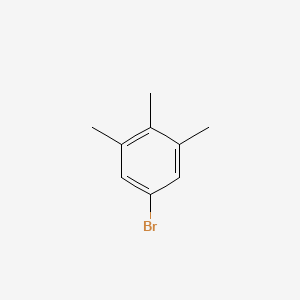
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxybenzamide](/img/structure/B2704187.png)
